
1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, iodine, a nitro group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene typically involves multi-step organic reactions. One common approach is the sequential halogenation of a benzene derivative followed by nitration and tert-butylation. The reaction conditions often require the use of strong acids, bases, and halogenating agents under controlled temperatures to ensure selective substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in tert-butanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-iodo-5-(tert-butyl)-2-nitro-3-aminobenzene.
Reduction: 1-Bromo-5-(tert-butyl)-2-iodo-3-aminobenzene.
Oxidation: this compound derivatives with oxidized tert-butyl groups.
Scientific Research Applications
1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene depends on the specific application and the target molecule. In biological systems, it may interact with cellular components through its halogenated and nitro groups, leading to various biochemical effects. The molecular targets and pathways involved can include enzyme inhibition, DNA interaction, and disruption of cellular membranes .
Comparison with Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the nitro and iodine substituents.
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Contains additional methyl groups and lacks the nitro and iodine substituents
Uniqueness: 1-Bromo-5-(tert-butyl)-2-iodo-3-nitrobenzene is unique due to the presence of multiple functional groups that confer distinct reactivity and potential applications. The combination of bromine, iodine, nitro, and tert-butyl groups makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
1160573-93-2 |
|---|---|
Molecular Formula |
C10H11BrINO2 |
Molecular Weight |
384.01 g/mol |
IUPAC Name |
1-bromo-5-tert-butyl-2-iodo-3-nitrobenzene |
InChI |
InChI=1S/C10H11BrINO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |
InChI Key |
WKZGIMGZZYYXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


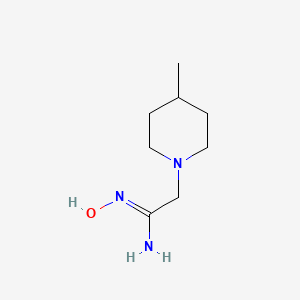
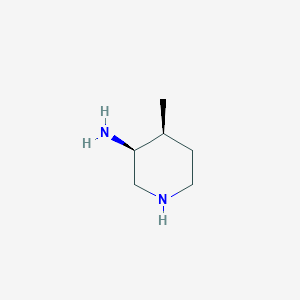

![2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B12996084.png)
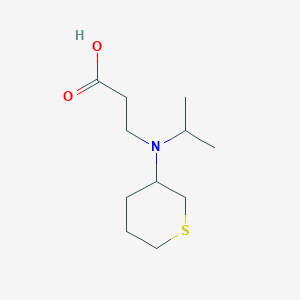
![Ethyl 2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12996098.png)
![Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate](/img/structure/B12996104.png)
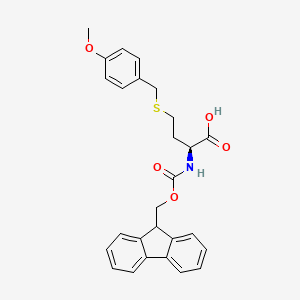
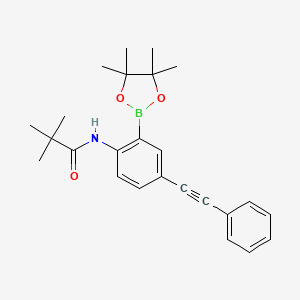
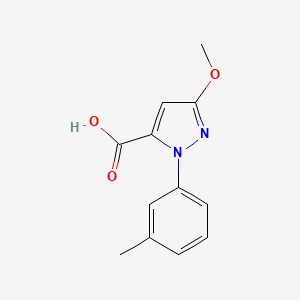
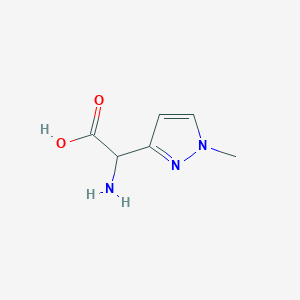


![Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B12996138.png)
